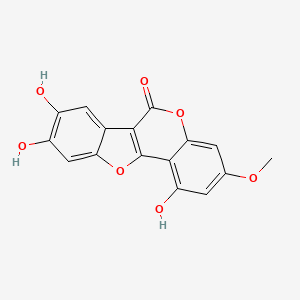
Wedelolactona
Descripción general
Descripción
La Wedelolactona es un compuesto químico orgánico clasificado como una cumesetana . . Su estructura química es 7-metoxil-5,11,12-trihidroxicumesetana, que pertenece a la familia de las cumesetanas. Ahora, exploremos sus diversos aspectos:
Aplicaciones Científicas De Investigación
La Wedelolactona ha ganado atención por sus diversas aplicaciones:
Antiinflamatorio: Inhibe la expresión de la caspasa-11 al suprimir directamente el complejo IKK, haciéndola relevante para las condiciones inflamatorias.
Investigación del Cáncer: Los estudios han explorado su potencial en células de cáncer de próstata, donde induce la apoptosis dependiente de la caspasa al reducir la expresión de PKCε.
Otros Campos: Los efectos de la this compound se extienden a áreas como la inmunología, el metabolismo y la inflamación.
Mecanismo De Acción
El mecanismo preciso por el cual la Wedelolactona ejerce sus efectos involucra objetivos moleculares y vías de señalización. Los investigadores lo han relacionado con la inhibición de la caspasa y la modulación de los procesos celulares.
Análisis Bioquímico
Biochemical Properties
Wedelolactone interacts with various enzymes, proteins, and other biomolecules. It has been recognized as a key anti-oxidant with both specific regulator and inhibitor of major drug targetable proteins in human chronic diseases .
Cellular Effects
Wedelolactone has significant effects on various types of cells and cellular processes. It inhibits the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells, as well as the downstream products, including nitric oxide (NO), prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α) . It also regulates lipid metabolism and improves hepatic steatosis partly by AMPK activation and up-regulation of expression of PPARα/LPL and LDLR .
Molecular Mechanism
Wedelolactone exerts its effects at the molecular level through various mechanisms. It enhances osteoblastogenesis through induction of JNK- and ERK-mediated BMP2 expression and Smad1/5/8 phosphorylation . It also inhibits LPS-induced NF-κB p65 activation via the degradation and phosphorylation of IκB-α and subsequent translocation of the NF-κB p65 subunit to the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, wedelolactone shows changes in its effects over time. For instance, it significantly inhibited the protein expression levels of iNOS and COX-2 in LPS-stimulated cells, as well as the downstream products, including NO, PGE2 and TNF-α .
Dosage Effects in Animal Models
In animal models, the effects of wedelolactone vary with different dosages. For example, wedelolactone (2.5 nM) significantly increased the blastocyst formation rate, mitochondrial activity, and proliferation ability while reducing the reactive oxygen species accumulation, apoptosis, and autophagy .
Metabolic Pathways
Wedelolactone is involved in various metabolic pathways. It enhances osteoblastogenesis through the Wnt/GSK3β/β-catenin signaling pathway and suppresses RANKL-induced osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway .
Subcellular Localization
It has been observed that wedelolactone is mainly localized in the cytosol and significantly less in the nuclei .
Métodos De Preparación
Aislamiento de Fuentes Naturales: La Wedelolactona fue aislada por primera vez por Govindachari y sus colegas en 1956 de la planta Wedelia calendulacea. También se puede extraer de Eclipta alba .
Rutas Sintéticas: Si bien la extracción natural sigue siendo la fuente principal, se han explorado rutas sintéticas para la this compound. los métodos sintéticos detallados no están ampliamente documentados.
Análisis De Reacciones Químicas
Reactividad: La Wedelolactona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar su estructura.
Sustitución: Se pueden introducir sustituyentes en diferentes posiciones.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Varios agentes alquilantes o halógenos.
Productos Principales: Los productos específicos formados durante estas reacciones dependen de las condiciones de reacción y los sustratos. Se necesitan más investigaciones para dilucidar estos detalles.
Comparación Con Compuestos Similares
La singularidad de la Wedelolactona reside en sus propiedades e interacciones específicas. Si bien no tengo una lista exhaustiva de compuestos similares, una exploración adicional podría revelar moléculas relacionadas.
Propiedades
IUPAC Name |
1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCKJKKMFWXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200408 | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-12-9 | |
| Record name | Wedelolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wedelolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



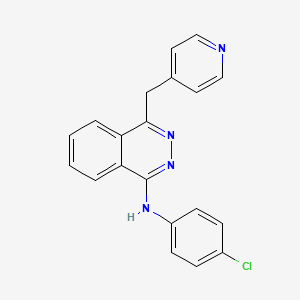
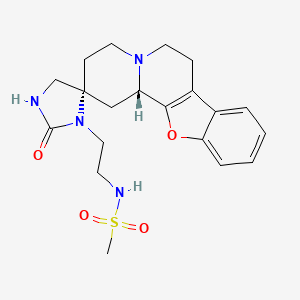
![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)
![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)
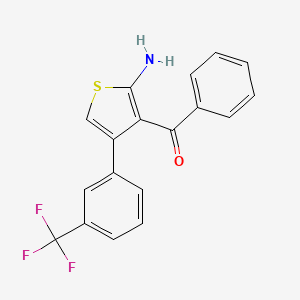
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
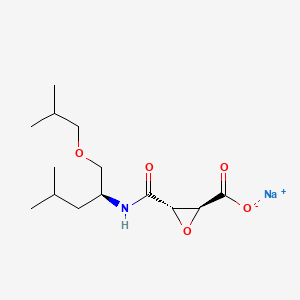
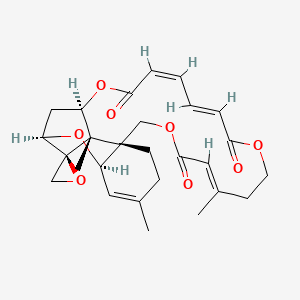
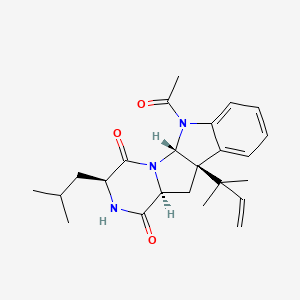
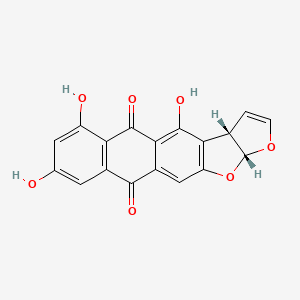

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
